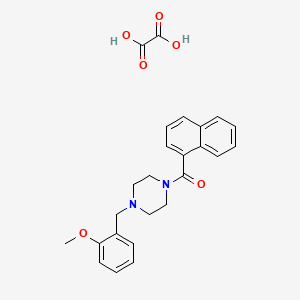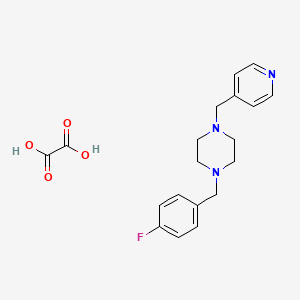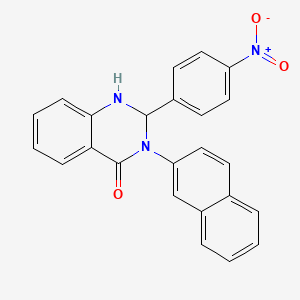
N-(3-isopropoxypropyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
"N-(3-isopropoxypropyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide" is a compound that may be involved in various chemical and pharmacological research areas due to its structural uniqueness and potential biological activities. Its analysis involves a multidisciplinary approach, incorporating synthetic chemistry, molecular structure analysis, and the study of its physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including the use of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors in medicinal chemistry (Schroeder et al., 2009). These processes require precise control over reaction conditions to achieve the desired product with high yield and purity.
Molecular Structure Analysis
The molecular structure and conformation analysis often employ X-ray crystallography and computational methods, providing insights into the compound's 3D configuration and the spatial arrangement of its atoms (Banerjee et al., 2002). Such studies aid in understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight the functional groups' reactivity and potential for further chemical modifications. For example, the asymmetric acylation of carboxamides and the stereoselective reduction of oxo amides illustrate the synthetic versatility and reactivity of pyrrolidine derivatives (Ito et al., 1984).
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)24-10-4-9-19-18(22)14-11-17(21)20(12-14)15-5-7-16(23-3)8-6-15/h5-8,13-14H,4,9-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPALWMJXLMYLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-1-adamantyl-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4015437.png)
![ethyl 5'-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4015446.png)
![3-{3-[4-(2-fluorophenyl)-1-piperazinyl]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4015456.png)


![7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4015474.png)

![3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B4015482.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4015492.png)
![(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid](/img/structure/B4015500.png)
![10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015510.png)
